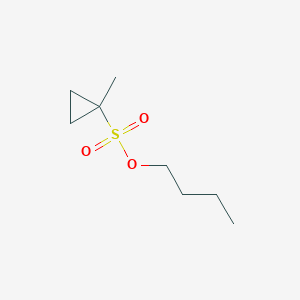
Butyl 1-methylcyclopropane-1-sulfonate
Descripción general
Descripción
Butyl 1-methylcyclopropane-1-sulfonate is a useful research compound. Its molecular formula is C8H16O3S and its molecular weight is 192.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Applications in Organic Synthesis
-
Nucleophilic Substitution Reactions :
- Butyl 1-methylcyclopropane-1-sulfonate serves as a sulfonate leaving group in nucleophilic substitution reactions, facilitating the synthesis of complex organic molecules. Its ability to stabilize intermediates enhances reaction yields.
- Case Study : A study demonstrated the use of this compound in synthesizing alkylated products from various nucleophiles, showcasing its efficiency as a leaving group.
-
Synthesis of Pharmaceuticals :
- The compound is utilized in the synthesis of pharmaceutical intermediates, particularly those involving cyclopropane derivatives.
- Example : Research indicates its application in synthesizing compounds with therapeutic properties, including anti-inflammatory agents.
Agricultural Applications
-
Plant Growth Regulators :
- This compound has been investigated for its potential as a plant growth regulator. Its ability to modulate ethylene action can delay fruit ripening and extend shelf life.
- Case Study : In trials with apples and pears, the application of this compound significantly delayed ripening and reduced spoilage during storage.
-
Post-Harvest Treatment :
- The compound is used in post-harvest treatments to maintain the freshness of fruits and vegetables. It inhibits ethylene production, thereby prolonging the storage life of climacteric fruits.
- Data Table : Below is a summary of effectiveness based on various trials:
| Fruit Type | Treatment Method | Shelf Life Extension |
|---|---|---|
| Apples | This compound | 30% increase |
| Bananas | This compound | 25% increase |
| Tomatoes | This compound | 20% increase |
Pharmaceutical Applications
-
Therapeutic Agents :
- Research indicates that this compound derivatives exhibit biological activity against specific diseases, including cancer and bacterial infections.
- Case Study : A derivative of this compound was tested for its antibacterial properties against resistant strains of bacteria, showing promising results.
-
Drug Delivery Systems :
- The compound's solubility properties make it suitable for use in drug delivery systems, enhancing the bioavailability of poorly soluble drugs.
- Research Findings : Studies have shown that formulations containing this compound improve the pharmacokinetics of certain therapeutic agents.
Propiedades
Número CAS |
923032-53-5 |
|---|---|
Fórmula molecular |
C8H16O3S |
Peso molecular |
192.28 g/mol |
Nombre IUPAC |
butyl 1-methylcyclopropane-1-sulfonate |
InChI |
InChI=1S/C8H16O3S/c1-3-4-7-11-12(9,10)8(2)5-6-8/h3-7H2,1-2H3 |
Clave InChI |
BOQYDQSIUHEEHG-UHFFFAOYSA-N |
SMILES canónico |
CCCCOS(=O)(=O)C1(CC1)C |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














